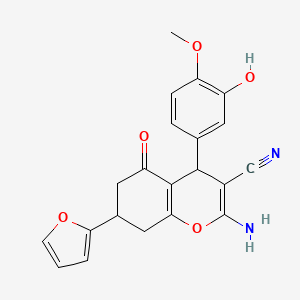![molecular formula C17H12BrN5O3 B11512851 4-(5-{4-[(2-Bromophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11512851.png)
4-(5-{4-[(2-Bromophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a novel racemic secondary alcohol synthesized through S-alkylation and reduction.
- Its chemical structure consists of a 1,2,4-triazole ring fused with two oxadiazole rings.
- Triazoles, including 1,2,4-triazoles, exhibit diverse biomedical applications, such as antibacterial, antifungal, and anticancer activities .
Preparation Methods
- The synthesis involves S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10) using 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone (11).
- Alkaline conditions facilitate the S-alkylation step.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for designing new molecules with desired properties.
- In biology and medicine, it may exhibit antimicrobial, anti-inflammatory, and antifungal effects.
- Its antioxidant activity and anticonvulsant potential are also worth exploring.
Mechanism of Action
- The exact mechanism remains to be studied, but it likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its effects at the cellular and molecular levels.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related literature to identify any unique features of this compound.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C17H12BrN5O3 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
4-[5-[4-[(2-bromophenoxy)methyl]phenyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C17H12BrN5O3/c18-12-3-1-2-4-13(12)24-9-10-5-7-11(8-6-10)17-20-16(23-25-17)14-15(19)22-26-21-14/h1-8H,9H2,(H2,19,22) |
InChI Key |
MFKDETVJZLBIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C3=NC(=NO3)C4=NON=C4N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5'-benzyl-3'-methyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B11512769.png)
![6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11512782.png)

![6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11512794.png)
![3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11512797.png)
![1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline](/img/structure/B11512798.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11512799.png)
![N,N'-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide](/img/structure/B11512801.png)

![4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-(methylsulfonyl)piperazine](/img/structure/B11512815.png)
![Ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B11512816.png)
![2,6-dibenzylhexahydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8-dione](/img/structure/B11512821.png)
![2-[2-(Phenylmethylthio)quinazolin-4-ylthio]acetic acid](/img/structure/B11512824.png)
![ethyl 4-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11512830.png)
